molecular formula C14H22N2OS B15065036 4-(2-(Thiophen-2-yl)ethyl)-1-oxa-4,9-diazaspiro[5.5]undecane

4-(2-(Thiophen-2-yl)ethyl)-1-oxa-4,9-diazaspiro[5.5]undecane

Cat. No.: B15065036
M. Wt: 266.40 g/mol
InChI Key: ULARAKGPAWEQFN-UHFFFAOYSA-N
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Description

4-(2-(Thiophen-2-yl)ethyl)-1-oxa-4,9-diazaspiro[5.5]undecane is a heterocyclic compound that features a thiophene ring, an oxa-diazaspiro structure, and an ethyl linkage. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Thiophen-2-yl)ethyl)-1-oxa-4,9-diazaspiro[5.5]undecane typically involves multi-step organic reactions. One common method includes the reaction of thiophene-2-carbaldehyde with ethylamine to form an intermediate, which is then reacted with a spirocyclic precursor under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-(Thiophen-2-yl)ethyl)-1-oxa-4,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, halogenated thiophenes, and various substituted derivatives .

Scientific Research Applications

4-(2-(Thiophen-2-yl)ethyl)-1-oxa-4,9-diazaspiro[5.5]undecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(Thiophen-2-yl)ethyl)-1-oxa-4,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and receptors, modulating their activity. The spirocyclic structure may enhance the compound’s stability and bioavailability, allowing it to effectively reach and interact with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(Thiophen-2-yl)ethyl)-1-oxa-4,9-diazaspiro[5.5]undecane is unique due to its combination of a thiophene ring and a spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C14H22N2OS

Molecular Weight

266.40 g/mol

IUPAC Name

4-(2-thiophen-2-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecane

InChI

InChI=1S/C14H22N2OS/c1-2-13(18-11-1)3-8-16-9-10-17-14(12-16)4-6-15-7-5-14/h1-2,11,15H,3-10,12H2

InChI Key

ULARAKGPAWEQFN-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CN(CCO2)CCC3=CC=CS3

Origin of Product

United States

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